![molecular formula C22H23N3O4 B2759713 3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-43-9](/img/structure/B2759713.png)
3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that belongs to the class of spirocyclic triazoles. It has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Anticonvulsant Activity
The synthetic derivatives of azaspirodecanedione, including structures similar to 3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, have been investigated for their anticonvulsant properties. These compounds display significant potential in treating seizures, with variations in their chemical structure affecting their efficacy and neurotoxicity. Some derivatives have shown comparable or higher protection against seizures than standard substances like magnesium valproate, highlighting their relevance in developing new anticonvulsant drugs (Obniska, Kamiński, & Tatarczyńska, 2006).
Antimicrobial and Detoxification Applications
N-Halamine-modified cotton, incorporating a precursor structurally related to the queried compound, demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these modified fabrics showed potential in detoxifying chemical agents, indicating the compound's applicability in creating antimicrobial textiles and materials for chemical protection (Ren et al., 2009).
Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones, closely related to the specified compound, have been identified as effective inhibitors of the hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes. This inhibition can stimulate the production of erythropoietin, offering a novel approach for treating anemia. The advancements in chemical modifications of these derivatives have led to compounds with improved pharmacokinetic profiles and reduced off-target activities, underscoring their potential as therapeutics for anemia (Váchal et al., 2012).
Chemical Modification and Synthetic Applications
The structural modification of compounds similar to 3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been explored for various synthetic applications. These include the development of new methodologies for synthesizing spirocyclic and spirooxindole derivatives, demonstrating the versatility of these compounds in organic synthesis. The studies focus on enhancing the efficiency of synthesis processes and exploring the compounds' potential in creating novel chemical entities with desirable biological or chemical properties (Ghochikyan et al., 2016).
properties
IUPAC Name |
3-benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-19(16-29-18-9-5-2-6-10-18)24-13-11-22(12-14-24)20(27)25(21(28)23-22)15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDJRKBTCCOCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.